molecular formula C10H13N3O B12863764 1-Cyclopropyl-3-(4-methylpyridin-3-yl)urea

1-Cyclopropyl-3-(4-methylpyridin-3-yl)urea

Cat. No.: B12863764
M. Wt: 191.23 g/mol
InChI Key: VCLNFIPQNMMZTL-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(4-methylpyridin-3-yl)urea is an organic compound that belongs to the class of ureas Ureas are known for their wide range of applications in medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-3-(4-methylpyridin-3-yl)urea can be synthesized through various methods. One common approach involves the reaction of cyclopropyl isocyanate with 4-methyl-3-aminopyridine. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions (room temperature to 50°C) and in the presence of a base like triethylamine to neutralize the hydrochloric acid by-product.

Another method involves the use of 1,1’-carbonyldiimidazole (CDI) as a coupling agent. In this approach, 4-methyl-3-aminopyridine is first reacted with CDI to form an intermediate, which then reacts with cyclopropylamine to yield the desired urea compound.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, reduce waste, and improve safety. Solvent recovery and recycling are also crucial aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(4-methylpyridin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the urea moiety to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclopropyl-3-(4-methylpyridin-3-yl)urea has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, as urea derivatives are known to inhibit various enzymes.

    Industry: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(4-methylpyridin-3-yl)urea depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyclopropyl and pyridinyl groups can enhance binding affinity and specificity for the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-3-(pyridin-3-yl)urea: Lacks the methyl group on the pyridine ring, which may affect its binding properties and reactivity.

    1-Cyclopropyl-3-(4-chloropyridin-3-yl)urea: Contains a chlorine atom instead of a methyl group, potentially altering its electronic properties and biological activity.

    1-Cyclopropyl-3-(4-methoxypyridin-3-yl)urea: Features a methoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness

1-Cyclopropyl-3-(4-methylpyridin-3-yl)urea is unique due to the presence of both the cyclopropyl and 4-methylpyridin-3-yl groups. These groups can confer specific electronic and steric properties, making the compound a valuable scaffold for the development of new molecules with desired biological activities.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-cyclopropyl-3-(4-methylpyridin-3-yl)urea

InChI

InChI=1S/C10H13N3O/c1-7-4-5-11-6-9(7)13-10(14)12-8-2-3-8/h4-6,8H,2-3H2,1H3,(H2,12,13,14)

InChI Key

VCLNFIPQNMMZTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)NC2CC2

Origin of Product

United States

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